molecular formula C7H7BrO2S B2501411 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid CAS No. 1484993-84-1

2-(3-Bromo-5-methylthiophen-2-yl)acetic acid

Cat. No. B2501411
CAS RN: 1484993-84-1
M. Wt: 235.1
InChI Key: VWMYXKBJBYBCOA-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is a brominated thiophene derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom and the acetic acid moiety in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through the bromination of methylthiophenazine derivatives, as demonstrated in the study of 1- and 2-methylthiophenazine bromination . Although the specific synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis. For instance, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio)methyl sulfoxide indicates that bromination in acetic acid can yield ring-substituted products , which could be relevant for synthesizing the compound .

Molecular Structure Analysis

While the molecular structure of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is not directly analyzed in the provided papers, the structural investigation of related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, offers insights into the characteristics of brominated thiophene derivatives . The crystal packing, hydrogen bonding, and computational analysis using DFT methods provide a framework for understanding how similar compounds might behave at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of brominated thiophene derivatives can be inferred from the reactions described in the synthesis of related compounds. For example, the one-pot reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates suggests that brominated thiophene derivatives can participate in multi-step synthetic pathways to yield complex heterocyclic structures . Additionally, the synthesis of various functionalized molecules, including those with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine groups, indicates that brominated thiophene derivatives can be versatile intermediates in the formation of diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid can be extrapolated from the properties of similar brominated thiophene compounds. For instance, the antimicrobial and antioxidant activities of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide suggest that brominated thiophene derivatives may also exhibit biological activities . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions would be important factors to consider in their practical applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Expedient Synthesis Techniques : A novel method for synthesizing (5-aryl-2-methylthiophen-3-yl)acetic acids, which includes 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid, was developed using the Willgerodt-Kindler reaction under phase-transfer conditions. This method starts from 3-aryl-3-chloroacrylaldehydes and involves several steps, including the formation of thienylcarbaldehydes and thienylethanones (Podshibyakin et al., 2016).

  • Crystal Structure Studies : Investigations into the crystal structure of related compounds, like 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene, provide insights into the molecular arrangement and bonding characteristics of such compounds, which can inform the synthesis and application of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid (Li et al., 2009).

Chemical Properties and Reactivity

  • Understanding Chemical Reactivity : Studies on compounds like 5-bromo-2-cyclopropylthiophene and 5-methyl-2-cyclo-propylthiophene, which are structurally similar to 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid, help understand the reactivity patterns during processes like nitration. This understanding is essential for designing synthesis pathways and predicting the behavior of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid under different chemical conditions (Mochalov et al., 1981).

  • Electrochromic and Polymerization Applications : The study of derivatives like 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) and its electropolymerization highlights potential applications of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid in developing electrochromic materials and understanding the impact of different solvents on its electrochemical and morphological properties (Zhang et al., 2016).

  • Suzuki Cross-Coupling Reactions : Research into the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, including the use of 3-bromothiophene-2-carbaldehyde, offers insights into how similar reactions might be employed for 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid. These studies also explore the incorporation of different functional moieties, which could be applicable to modifying 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid for specific applications (Rizwan et al., 2021).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-bromo-5-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYXKBJBYBCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-methylthiophen-2-yl)acetic acid

CAS RN

1484993-84-1
Record name 2-(3-bromo-5-methylthiophen-2-yl)acetic acid
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